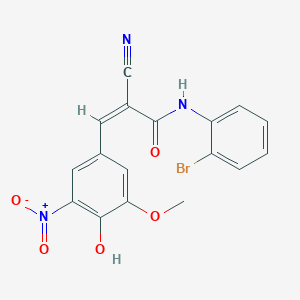
Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16F2N2O4 . It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring. Attached to this core are various functional groups, including a methyl ester group, a fluorobenzyl group, and two fluorine atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 602.0±55.0 °C at 760 mmHg, and a flash point of 317.9±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds . Its molar refractivity is 98.0±0.3 cm3, and it has a polar surface area of 78 Å2 .Applications De Recherche Scientifique
Electrochemical Studies and Drug Development
- Electrochemical Mechanisms : Research on the electrochemical mechanisms of quinoline derivatives, including those structurally related to methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate, has been reported. These studies explore the resonance isomerism and intramolecular hydrogen bonding in these compounds, which are crucial for understanding their electrochemical properties (Srinivasu et al., 1999).
Antibacterial and Antimycobacterial Research
- Synthesis and Evaluation of Derivatives : Synthesis and evaluation of novel quinoline derivatives have been conducted, focusing on their antimycobacterial activities. For instance, studies on ofloxacin derivatives have shown potential in combating mycobacterial infections (Dinakaran et al., 2008).
- Antitubercular Activity : Research into the antitubercular properties of quinoline derivatives, including studies on 4-hydroxy-2-quinolones, has been significant. These compounds have shown promise in the treatment of tuberculosis (Ukrainets et al., 2006).
Pharmaceutical Industry Applications
- Synthesis Methodology : Advances in the synthesis methodology for quinoline-2-carboxylate derivatives, relevant to the pharmaceutical industry, have been developed. This includes methodologies that accommodate various functional groups, showing the versatility and potential of these compounds in drug development (Wang et al., 2018).
Antibodies Development for Drug Detection
- Development of Immunoassays : Research has been conducted on raising antibodies to the quinolones and fluoroquinolones, which includes compounds structurally related to methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate. These antibodies are used in developing immunoassays for detecting residues of these compounds in animal products, indicating their importance in food safety and regulation (Bucknall et al., 2003).
Orientations Futures
Quinoline derivatives, including “Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate”, are a promising area of research due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their potential applications in medicine and other fields.
Propriétés
IUPAC Name |
methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVFJHFRIZTBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-4-((4-fluorobenzyl)oxy)quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)
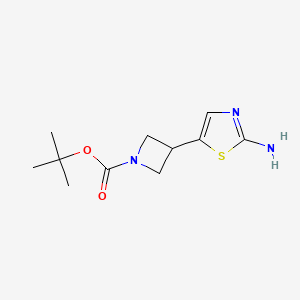
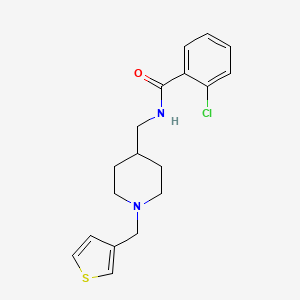
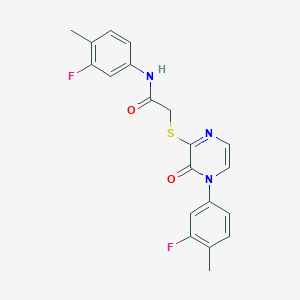
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
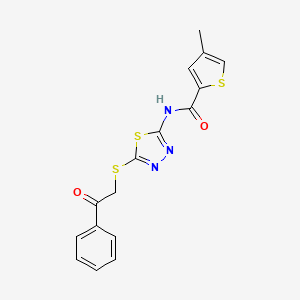
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
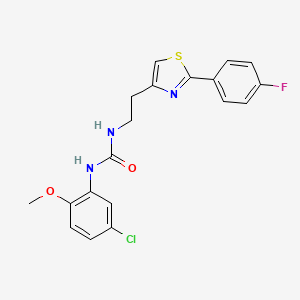
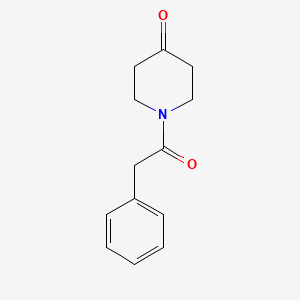
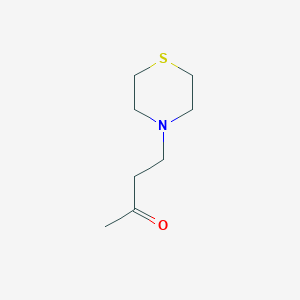
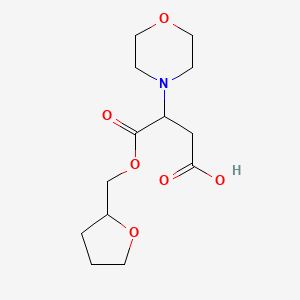
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)
